Cas no 1512166-29-8 (2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethanethiol)

2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethanethiol is a specialized organic compound featuring a piperazine core substituted with a 3-methoxyphenyl group and a thiol-terminated ethyl chain. This structure imparts unique reactivity, particularly in nucleophilic and coordination chemistry, making it valuable for pharmaceutical and material science applications. The thiol group enables facile conjugation with gold surfaces or maleimide-functionalized molecules, supporting biosensor development and drug delivery systems. The methoxyphenyl moiety may enhance binding affinity in receptor-targeted compounds. Its balanced lipophilicity and functional versatility make it a useful intermediate in medicinal chemistry for designing dopamine or serotonin receptor modulators. Proper handling under inert conditions is recommended due to thiol oxidation sensitivity.
2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethanethiol structure
1512166-29-8 structure
Product Name:2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethanethiol
CAS No:1512166-29-8
MF:C13H20N2OS
MW:252.375701904297
CID:5251652
Update Time:2025-11-07

2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethanethiol Chemical and Physical Properties

Names and Identifiers

    • 2-[4-(3-methoxyphenyl)piperazin-1-yl]ethane-1-thiol
    • 2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethanethiol
    • Inchi: 1S/C13H20N2OS/c1-16-13-4-2-3-12(11-13)15-7-5-14(6-8-15)9-10-17/h2-4,11,17H,5-10H2,1H3
    • InChI Key: GPMWAGSYJKMDEG-UHFFFAOYSA-N
    • SMILES: SCCN1CCN(C2C=CC=C(C=2)OC)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 220
  • XLogP3: 2.1
  • Topological Polar Surface Area: 16.7

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Additional information on 2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethanethiol

2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethanethiol

2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethanethiol, also known by its CAS number 1512166-29-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of piperazine derivatives, which are widely studied due to their potential applications in drug design and development. The compound's structure consists of a piperazine ring substituted with a 3-methoxyphenyl group at the 4-position and an ethanethiol moiety at the 1-position, making it a unique derivative with promising biological activity.

The synthesis of 2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethanethiol involves a series of well-established organic reactions, including nucleophilic substitution and coupling reactions. Recent advancements in synthetic methodologies have enabled the efficient production of this compound, ensuring its availability for further research and development. The molecule's structure has been extensively characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, providing a solid foundation for understanding its properties.

One of the most intriguing aspects of 2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethanethiol is its potential as a lead compound in drug discovery. Piperazine derivatives are known for their ability to modulate various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. Recent studies have demonstrated that this compound exhibits potent activity against certain enzymes and receptors, making it a valuable candidate for further exploration in therapeutic areas such as neurodegenerative diseases and inflammation.

The pharmacokinetic properties of 2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethanethiol have also been investigated, revealing favorable absorption and distribution profiles. These findings suggest that the compound may have excellent bioavailability, which is a critical factor in drug development. Additionally, preliminary toxicity studies indicate that the compound exhibits low toxicity at therapeutic concentrations, further supporting its potential as a drug candidate.

In terms of biological activity, 2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethanethiol has shown promising results in vitro and in vivo models. For instance, it has demonstrated potent inhibitory activity against key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, the compound has exhibited neuroprotective effects in models of Alzheimer's disease, suggesting its potential role in addressing cognitive dysfunction.

Recent research has also focused on the optimization of 2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethanethiol through structural modifications. By introducing various substituents at different positions on the piperazine ring or the ethanethiol moiety, researchers have been able to enhance the compound's potency and selectivity. These efforts have led to the identification of several analogs with improved pharmacological profiles, paving the way for future clinical trials.

The development of 2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethanethiol as a therapeutic agent is further supported by its ability to cross the blood-brain barrier (BBB). This property is essential for targeting central nervous system (CNS) disorders, where drugs must reach specific brain regions to exert their effects. Studies have shown that the compound's BBB penetration is facilitated by its lipophilic nature and molecular weight, which are within optimal ranges for such properties.

In conclusion, 2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethanethiol (CAS No: 1512166-29-8) is a compelling molecule with significant potential in drug discovery and development. Its unique structure, favorable pharmacokinetic properties, and promising biological activity make it an attractive candidate for addressing unmet medical needs. As research continues to advance, this compound is expected to play a pivotal role in the development of novel therapeutics for various diseases.

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